molecular formula C14H13N3S B1379215 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803572-30-6

5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379215
CAS No.: 1803572-30-6
M. Wt: 255.34 g/mol
InChI Key: ZEQPKNWMJJWZMV-UHFFFAOYSA-N
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Description

Structural Characterization of 5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine provides fundamental insights into its solid-state structure and molecular conformation. While specific single-crystal X-ray diffraction data for this exact compound are limited in the current literature, comparative studies of closely related pyrazolo[3,4-b]pyridine derivatives offer valuable structural information. The pyrazolo[3,4-b]pyridine core typically exhibits a planar or near-planar bicyclic system, as demonstrated in related compounds where dihedral angles between the pyrazole and pyridine rings range from 0.82 to 3.34 degrees.

Crystal packing analysis of analogous compounds reveals that pyrazolo[3,4-b]pyridine derivatives often form extensive hydrogen bonding networks. For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridine demonstrates inversion dimers through nitrogen-hydrogen to nitrogen hydrogen bonds, with additional carbon-iodine to nitrogen halogen bonds creating zigzag chain structures. The benzylsulfanyl substituent in the target compound likely introduces additional intermolecular interactions through sulfur atoms and aromatic pi-pi stacking interactions with neighboring benzyl groups.

The molecular geometry optimization studies indicate that the benzyl group attached to the sulfur atom can adopt various conformational orientations relative to the pyrazolo[3,4-b]pyridine plane. Similar benzyl-substituted pyrazole compounds exhibit conformational flexibility, with the benzyl substituent capable of rotation around the carbon-carbon single bond connecting it to the heterocyclic core. This rotational freedom contributes to the compound's structural dynamics in both solid and solution phases.

Structural Parameter Typical Range Reference Compound
Pyrazole-Pyridine Dihedral Angle 0.8-3.3° 3-Iodo-1H-pyrazolo[3,4-b]pyridine
Intermolecular Hydrogen Bond Distance 2.8-3.2 Å Related pyrazolo derivatives
Pi-Pi Stacking Distance 3.3-3.4 Å Benzyl-pyrazole compounds

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine through analysis of both proton and carbon-13 spectra. The compound exhibits characteristic resonances that enable unambiguous identification and structural confirmation. The methyl group at the 1-position of the pyrazole ring typically appears as a sharp singlet in the proton Nuclear Magnetic Resonance spectrum, usually observed between 2.5-2.8 parts per million, consistent with patterns observed in related 1-methyl-pyrazolo[3,4-b]pyridine derivatives.

The benzylsulfanyl substituent contributes distinctive signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The benzyl methylene protons attached to sulfur typically resonate as a singlet around 4.0-4.3 parts per million, while the aromatic protons of the benzyl group appear in the characteristic aromatic region between 7.2-7.6 parts per million. The pyridine ring protons show unique chemical shifts depending on their position relative to the nitrogen atom and the benzylsulfanyl substituent, with typical values ranging from 7.8-8.5 parts per million for positions ortho to nitrogen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The aromatic carbons of the pyrazolo[3,4-b]pyridine core typically appear between 120-160 parts per million, with the carbon bearing the benzylsulfanyl substituent showing characteristic downfield shifts due to the electron-withdrawing nature of the sulfur atom. The benzyl carbon directly attached to sulfur usually resonates around 35-40 parts per million, while the aromatic carbons of the benzyl group appear in the standard aromatic region between 125-140 parts per million.

Nuclear Magnetic Resonance Signal Chemical Shift Range Multiplicity Assignment
1-Methyl group 2.5-2.8 ppm Singlet N-CH₃
Benzyl methylene 4.0-4.3 ppm Singlet S-CH₂
Aromatic protons (benzyl) 7.2-7.6 ppm Multiplet Benzyl aromatics
Pyridine protons 7.8-8.5 ppm Various Pyridine ring
Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine. The compound exhibits characteristic absorption bands that enable identification of its structural components and confirm the presence of specific functional groups. The aromatic carbon-carbon stretching vibrations typically appear between 1450-1600 reciprocal centimeters, with multiple bands corresponding to the pyrazolo[3,4-b]pyridine core and the benzyl aromatic ring.

The carbon-hydrogen stretching vibrations in the aromatic region occur between 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretches of the methyl and methylene groups appear around 2800-3000 reciprocal centimeters. The presence of the sulfur atom introduces characteristic carbon-sulfur stretching vibrations, typically observed around 600-700 reciprocal centimeters, which serve as diagnostic peaks for confirming the benzylsulfanyl substituent.

The pyrazolo[3,4-b]pyridine core contributes distinctive skeletal vibrations and ring breathing modes in the fingerprint region between 800-1500 reciprocal centimeters. These vibrations are particularly useful for distinguishing between different substitution patterns and confirming the regioselectivity of substitution. The nitrogen-containing heterocyclic rings also exhibit characteristic deformation modes that appear in the lower frequency region below 1000 reciprocal centimeters.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
Aromatic C-H stretch 3000-3100 Medium Aromatic hydrogens
Aliphatic C-H stretch 2800-3000 Medium-Strong Methyl/methylene
Aromatic C=C stretch 1450-1600 Strong Ring vibrations
C-S stretch 600-700 Medium Sulfur linkage

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves potential equilibria between different structural forms, particularly those related to the pyrazole nitrogen atoms and the pyridine ring. Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H-isomer and the 2H-isomer, where the hydrogen atom can be positioned on either nitrogen atom of the pyrazole ring. However, the presence of the methyl group at the 1-position in this compound effectively locks the tautomeric preference toward the 1H-form, eliminating the possibility of hydrogen migration between nitrogen atoms.

Electronic structure calculations using density functional theory methods provide insights into the molecular orbital characteristics and electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's reactivity and potential for participating in electron transfer processes. The benzylsulfanyl substituent acts as an electron-donating group, influencing the electron density distribution across the pyrazolo[3,4-b]pyridine core and affecting the compound's chemical reactivity.

Molecular electrostatic potential calculations reveal the charge distribution across the molecule, identifying regions of electrophilic and nucleophilic character. The sulfur atom in the benzylsulfanyl group typically carries partial positive charge, making it susceptible to nucleophilic attack, while the nitrogen atoms in the heterocyclic core exhibit regions of high electron density. These electronic properties influence the compound's potential for forming intermolecular interactions and its biological activity profile.

Natural bond orbital analysis provides detailed information about bonding interactions and charge transfer within the molecule. The analysis reveals the extent of conjugation between the benzylsulfanyl substituent and the pyrazolo[3,4-b]pyridine core, as well as the influence of the methyl group on the electronic structure. The results indicate that the compound maintains significant aromatic character in both the pyrazole and pyridine rings, with moderate electron delocalization extending to the benzyl aromatic system.

Electronic Property Calculated Value Method Reference
HOMO Energy -5.2 to -6.1 eV DFT B3LYP Similar compounds
LUMO Energy -1.8 to -2.5 eV DFT B3LYP Similar compounds
Energy Gap 3.4-4.3 eV DFT B3LYP Similar compounds
Dipole Moment 2.1-3.8 D DFT calculations Pyrazolo derivatives

Properties

IUPAC Name

5-benzylsulfanyl-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-14-12(8-16-17)7-13(9-15-14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQPKNWMJJWZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184324
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803572-30-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine Core

  • Starting Materials : 5-aminopyrazole derivatives or substituted pyrazol-5-amines.

  • Cyclization : React with appropriate aldehydes or alkynyl aldehydes under silver salt catalysis or halogen activation to induce 6-endo-dig cyclization, forming the pyrazolo[3,4-b]pyridine scaffold with methyl substitution at N-1 position.

  • Reaction Conditions : Typically performed in solvents such as acetic acid or dimethylformamide at temperatures ranging from ambient to 110 °C, with reaction times from several hours up to a day depending on substrate and catalyst.

Introduction of the Benzylsulfanyl Group at the 5-Position

  • Nucleophilic Substitution or Thiolation : The 5-position, often bearing a halogen or a leaving group after initial cyclization, is subjected to nucleophilic substitution with benzylthiol or benzylsulfanyl reagents.

  • Typical Procedure : The halogenated pyrazolo[3,4-b]pyridine intermediate is reacted with benzyl mercaptan or benzylthiolate salts in polar aprotic solvents (e.g., DMF, DMSO) under mild heating (50–80 °C) to yield the 5-(benzylsulfanyl) derivative.

  • Catalysts and Bases : Bases such as potassium carbonate or sodium hydride may be employed to generate the thiolate nucleophile in situ for efficient substitution.

Chemical Reactions Analysis

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has shown significant promise in medicinal chemistry due to its biological activities:

  • Antitubercular Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antitubercular properties against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
  • Kinase Inhibition : This compound has been identified as an inhibitor for various kinases, including TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer progression. The presence of the benzylsulfanyl group may enhance its binding affinity towards these targets, leading to improved therapeutic efficacy .

Drug Discovery

The compound serves as a scaffold for the synthesis of new molecular entities (NCEs) in drug discovery:

  • Combinatorial Library Development : 5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is utilized to create libraries of compounds that can be screened for various biological activities, thus accelerating the drug discovery process.
  • Molecular Docking Studies : Computational studies have elucidated how this compound interacts with target proteins, indicating significant hydrogen bonding interactions with key residues in kinase active sites. These insights are crucial for optimizing the design of more effective inhibitors .

Case Studies and Research Findings

Study Objective Findings
Study on Antitubercular ActivityEvaluate efficacy against Mycobacterium tuberculosisDerivatives showed significant inhibitory effects, suggesting potential for tuberculosis therapy .
Kinase Inhibition ResearchInvestigate binding affinity to TBK1Enhanced binding due to structural features; potential implications in cancer treatment .
Molecular Docking AnalysisUnderstand interactions with target proteinsSignificant hydrogen bonding observed, indicating strong interaction with kinase active sites .

Mechanism of Action

The mechanism by which 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and sulfur-based hydrogen bonding .

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 of the pyrazolo[3,4-b]pyridine core is critical for modulating biological activity. Key analogs and their substituents include:

Compound Name Substituent at Position 5 Key Properties/Activities References
5-(Pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazinyl group Protein kinase inhibition (CMGC family)
HMBPP 6-Hydroxy-4-methoxybenzofuran-carbonyl High NLO activity, thermodynamic stability
5-(4-Chlorophenyl)-1-methyl-... 4-Chlorophenyl-thiopyrano ring Anxiolytic, anti-inflammatory
5-(Ethoxycarbonyl)-1,3-diphenyl... Ethoxycarbonyl-phosphoramidate Crystal packing stability
5-(6-Chloro-1H-imidazo[4,5-c]pyridin-1-yl) Chloro-imidazopyridine Cardiotonic use, in vivo PK profile

Key Insight : The benzylsulfanyl group in the target compound introduces a sulfur atom and a bulky aromatic substituent, which may enhance lipophilicity and influence receptor binding compared to pyrazinyl or carbonyl groups .

Physicochemical Properties

  • HMBPP: Exhibits high nonlinear optical (NLO) activity due to electron-withdrawing benzofuran-carbonyl groups .
  • Phosphoramidate derivatives : Show stabilized crystal packing via C–H···O and π–π interactions .
  • 5-(4-Chlorophenyl) analogs : Feature coplanar pyridine and pyrazole rings, enhancing rigidity .

Biological Activity

5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is C13H12N2SC_{13}H_{12}N_2S, with a molecular weight of approximately 232.31 g/mol. The structure features a pyrazolo ring fused to a pyridine ring, with a benzylsulfanyl group at the 5-position. This unique structure contributes to its potential reactivity and biological activity.

Research indicates that 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine primarily targets c-Met tyrosine kinase . The inhibition of c-Met disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is crucial for various cellular processes such as proliferation, migration, and differentiation. This disruption can have significant implications in the context of cancer progression and inflammatory diseases .

Pharmacological Activity

The compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine show promise as inhibitors for various kinases involved in cancer pathways. For instance, compounds similar to 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine have been evaluated for their efficacy against human cancer cell lines such as MCF-7 and K-562 .
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties comparable to established anti-inflammatory agents like indomethacin. This activity may be linked to its ability to inhibit specific kinases involved in inflammatory responses .
  • Antimicrobial Properties : Some studies have indicated that pyrazolo derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the benzylsulfanyl group may enhance this activity through increased interaction with microbial targets .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:

StudyFindings
Burguete et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory and analgesic activities .
Chovatia et al.Investigated anti-tubercular properties against Mycobacterium tuberculosis strains .
Argade et al.Developed compounds showing high activity against monoamine oxidase isoforms MAO-A and MAO-B .

These studies highlight the versatility of pyrazolo[3,4-b]pyridine derivatives in addressing various health challenges.

Q & A

Q. Spectroscopy :

  • 1D/2D NMR (COSY, HETCOR, COLOC) confirms regiochemistry and hydrogen bonding. For example, intramolecular H-bonding between ester O4 and N2 stabilizes crystal packing in phosphoramidate derivatives .
  • X-ray crystallography resolves torsional angles (e.g., 38.1° between pyrazolo[3,4-b]pyridine and phenyl groups) and weak intermolecular interactions (C–H···π) .

Q. Computational Methods :

  • Semiempirical AM1 predicts bioactive conformers by energy minimization .
  • DFT calculations correlate with experimental spectral data (e.g., IR/Raman) and nonlinear optical (NLO) properties .

What methodologies optimize enantioselectivity in asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues?

Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, achieving 81–98% yield and 85–99% enantiomeric excess (ee). Key factors include:

  • Catalyst design : Rh(III) centers with bulky ligands (e.g., binaphthyl groups) enhance stereocontrol .
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) improve reaction kinetics .

How do substituent modifications at the pyrazolo[3,4-b]pyridine core affect thermodynamic stability and bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) increase thermal stability (TGA decomposition >250°C) but reduce solubility .
  • Hydrophobic substituents (e.g., benzylsulfanyl) enhance log P values, improving blood-brain barrier penetration in CNS-targeted derivatives .
  • Bulkier groups (e.g., 4-(aryl)amino) introduce steric hindrance, reducing kinase inhibition (e.g., FGFR IC₅₀ increases from 1.2 nM to 15 nM) .

What experimental designs are critical for evaluating pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors?

  • Kinase selectivity profiling : Test against panels (e.g., 50+ kinases) to identify off-target effects. Compound 7n showed >100-fold selectivity for FGFR1 over VEGFR2 .
  • In vivo pharmacokinetics : Monitor bioavailability (%F >30%) and half-life (t₁/₂ >6 hrs) in rodent models. 7n achieved tumor regression in H1581 xenografts at 10 mg/kg .

How can researchers mitigate synthetic challenges in isolating pyrazolo[3,4-b]pyridine intermediates?

  • Chromatography-free purification : Recrystallization from ethanol/water mixtures isolates 4-(aryl)amino derivatives in 65–90% yield .
  • Ultrasound-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs for spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives .

What role do molecular dynamics (MD) simulations play in understanding pyrazolo[3,4-b]pyridine-protein interactions?

MD simulations (e.g., 100 ns trajectories) predict binding modes to targets like Lassa virus glycoprotein (GPC). Key interactions include:

  • Hydrogen bonds : Between pyrazolo N1 and Asp95 .
  • Hydrophobic pockets : Benzylsulfanyl groups occupy pockets lined by Phe88 and Leu84 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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